molecular formula C14H25N3OS B1392629 N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine CAS No. 1242901-53-6

N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine

Cat. No. B1392629
M. Wt: 283.44 g/mol
InChI Key: VRRNYYRTPULFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine, also known as NMTPD, is an organic compound that has been studied extensively in the scientific community. It is used in a variety of applications, including as a synthetic intermediate, a catalyst, and a biochemical research tool.

Scientific Research Applications

Synthesis and Magnetic Studies

N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine has been explored in the synthesis of binuclear copper(II) complexes. These complexes show moderate antiferromagnetic exchange interaction and undergo electrochemical reductions at specific potentials, indicating potential applications in magnetic and electrochemical studies (Kamatchi, Selvaraj, & Kandaswamy, 2005).

Ligand Complexation Studies

Research has been conducted on morpholine-based ligands, including N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine, for their ability to form complexes with various metals. These studies provide valuable information about the stability, stoichiometry, and thermodynamics of these complexes, which is crucial for applications in coordination chemistry (Rezaeivala, Zebarjadian, & Sayın, 2021).

Structural Analysis and Reactivity

The compound has been used in the synthesis and characterization of various chemical structures, including bis(thioimidates). This research contributes to understanding the reactivity and potential applications of these compounds in various fields of chemistry (Ewin & Hill, 1979).

Novel Polymer Synthesis

This compound plays a role in the synthesis of novel polymers, such as poly(maleimide-ether) containing pendent thiophene rings. The properties of these polymers, including their electrochemical behavior, are of interest in materials science (Edge et al., 1992).

Metal-Organic Frameworks

The compound has been utilized in the synthesis of unique metal-organic frameworks, such as single thiocyanato-bridged one-dimensional nickel(II) complexes. These frameworks have unique magnetic properties, such as metamagnetism, which are of interest for advanced materials research (Chattopadhyay et al., 2007).

properties

IUPAC Name

N'-(2-morpholin-4-ylethyl)-N'-(thiophen-2-ylmethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3OS/c15-4-2-5-17(13-14-3-1-12-19-14)7-6-16-8-10-18-11-9-16/h1,3,12H,2,4-11,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRNYYRTPULFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(CCCN)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine
Reactant of Route 3
Reactant of Route 3
N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine
Reactant of Route 4
Reactant of Route 4
N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine
Reactant of Route 5
Reactant of Route 5
N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine
Reactant of Route 6
Reactant of Route 6
N-(2-Morpholin-4-ylethyl)-N-(2-thienylmethyl)propane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.